(3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine

Description

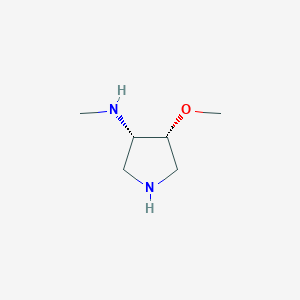

(3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3/t5-,6+/m0/s1 |

InChI Key |

FHCMZTOUVZUHAP-NTSWFWBYSA-N |

Isomeric SMILES |

CN[C@H]1CNC[C@H]1OC |

Canonical SMILES |

CNC1CNCC1OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine can be achieved through several methods. One efficient method involves the chemoenzymatic synthesis starting from commercially available diallylamine. The process includes ring-closing metathesis followed by lipase-mediated kinetic resolution to obtain the desired enantiomer in high enantiomeric excess . Another method involves the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine, which is then subjected to SN2 displacement reactions to yield the target compound .

Chemical Reactions Analysis

(3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form N-methylpyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and anticancer activities.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique stereochemistry.

Industrial Applications: It is employed in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can inhibit certain enzymes by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

(3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound has a different stereochemistry and exhibits different biological activities.

N-Methylpyrrolidine: Lacks the methoxy group and has different chemical properties and applications.

Pyrrolidine: The parent compound without any substituents, used as a basic building block in organic synthesis.

These comparisons highlight the unique properties and applications of (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine, making it a valuable compound in various fields of research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.